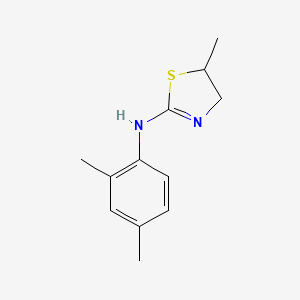

N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, also known as DMPT, is a chemical compound that has attracted significant research interest due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a synthetic compound that belongs to the class of thiazole derivatives and is characterized by its unique chemical structure, which confers specific properties and functions.

Aplicaciones Científicas De Investigación

N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to improve feed intake and growth performance in livestock, such as pigs and chickens. This compound acts as a feed attractant, stimulating the appetite of animals and promoting nutrient absorption. In aquaculture, this compound has been used as a feed additive for fish and shrimp, improving their growth and survival rates. This compound also enhances the flavor and aroma of seafood, making it more appealing to consumers.

In medicine, this compound has been investigated for its potential as a drug candidate for various conditions, including cancer, inflammation, and neurological disorders. This compound has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. This compound also exhibits anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Moreover, this compound has been reported to have neuroprotective effects, preventing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to involve multiple pathways and targets. In livestock, this compound acts as a feed attractant, stimulating the olfactory receptors in the nasal cavity and promoting the release of hunger hormones, such as ghrelin. This compound also increases the expression of genes involved in nutrient absorption and metabolism, such as glucose transporters and lipogenic enzymes.

In aquaculture, this compound acts as a pheromone, stimulating the olfactory receptors in fish and shrimp and promoting feeding behavior. This compound also enhances the secretion of digestive enzymes and improves the absorption of nutrients, leading to improved growth and survival rates.

In medicine, this compound has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound inhibits the activation of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. This compound also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Moreover, this compound has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In livestock, this compound improves feed intake and growth performance by increasing the expression of genes involved in nutrient absorption and metabolism. This compound also enhances the immune response and reduces the incidence of diseases, such as diarrhea and respiratory infections.

In aquaculture, this compound improves growth and survival rates by enhancing the secretion of digestive enzymes and improving the absorption of nutrients. This compound also enhances the flavor and aroma of seafood, making it more appealing to consumers.

In medicine, this compound exhibits anti-inflammatory, antioxidant, and anticancer effects by modulating various signaling pathways and targets. This compound also protects neurons from oxidative stress and inflammation, improving cognitive function and preventing neurodegeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has several advantages for lab experiments, including its stability, solubility, and specificity. This compound is stable under various conditions and can be easily dissolved in water or organic solvents. This compound also exhibits specific effects on various targets and pathways, making it a useful tool for studying specific biological processes.

However, this compound also has some limitations for lab experiments, including its toxicity, variability, and cost. This compound can be toxic at high doses and may exhibit variable effects depending on the species and strain used. This compound is also relatively expensive compared to other chemicals and may not be readily available in some regions.

Direcciones Futuras

There are several future directions for research on N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, including its potential applications in other fields, such as environmental remediation and biotechnology. This compound has been shown to have potential as a bioremediation agent, degrading pollutants in soil and water. This compound also has potential as a biocatalyst, catalyzing specific chemical reactions in vitro and in vivo.

Moreover, further research is needed to elucidate the mechanism of action of this compound and its specific targets and pathways. This may lead to the development of more specific and effective drugs for various conditions, such as cancer and neurodegenerative diseases. Finally, more research is needed to assess the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs and chemicals.

Métodos De Síntesis

The synthesis of N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods used to synthesize this compound is the reaction between 2,4-dimethylthiazole and methylamine in the presence of a catalyst, such as palladium on carbon or Raney nickel. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield this compound. Other methods involve the use of different starting materials and catalysts, but the basic principle remains the same.

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-8-4-5-11(9(2)6-8)14-12-13-7-10(3)15-12/h4-6,10H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEPGSQSOWIZNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4925411.png)

![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)

![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)

![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4925443.png)

![2-[3-(3-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4925447.png)

![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)

![1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)

![2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4925476.png)

![4-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B4925482.png)